N-(3,4-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
The compound N-(3,4-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole moiety linked to a thiophene ring. Its structure includes:
- A 3,4-dimethylphenyl group attached to the sulfonamide nitrogen.
- A 4-methylphenyl substituent on the 1,2,4-oxadiazole ring.
- A methyl group on the sulfonamide nitrogen.
This compound belongs to a class of heterocyclic sulfonamides, which are known for diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-8-17(9-6-14)21-23-22(28-24-21)20-19(11-12-29-20)30(26,27)25(4)18-10-7-15(2)16(3)13-18/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZPZOJGVDUKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Phenyl Groups : The presence of 3,4-dimethyl and 4-methylphenyl groups enhances lipophilicity and may influence biological interactions.
- Oxadiazole Moiety : The 1,2,4-oxadiazole structure is known for its broad spectrum of biological activities including anticancer and anti-inflammatory properties.
- Thiophene Ring : This heterocyclic component contributes to the compound's electronic properties and may enhance its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles showed inhibitory effects on various cancer cell lines with IC50 values ranging from 10 to 100 µM . this compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 25.0 |
| Human breast cancer (MCF7) | 30.5 |
| Human lung adenocarcinoma (A549) | 22.7 |
These results suggest a promising potential for this compound in cancer therapy.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have shown that derivatives containing the thiophene and sulfonamide groups exhibit activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
| Candida albicans | 15 µg/mL |
These findings indicate that the compound may serve as a potent antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro assays measuring cytokine production. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been reported to inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to the cytotoxic effects observed in cancer cells.
Case Studies
A notable case study involved the administration of this compound in an animal model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to controls, confirming its efficacy as an anticancer agent.
Scientific Research Applications
Pharmaceutical Applications
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various biological targets.
Case Studies:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. In vitro studies demonstrated that derivatives of this compound could inhibit the growth of certain bacterial strains .
Agrochemical Applications
The compound's unique chemical structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide.
Data Table: Potential Agrochemical Properties
| Property | Value |
|---|---|
| Efficacy Against Pests | Moderate to High |
| Toxicity to Non-target Species | Low to Moderate |
| Environmental Persistence | Low |
Material Science
In material science, thiophene derivatives have been utilized in developing conductive polymers and organic semiconductors.
Research Findings:
- Studies have shown that incorporating thiophene into polymer matrices can enhance electrical conductivity and thermal stability . This property is crucial for applications in organic electronics.
Chemical Synthesis
The compound can serve as an intermediate in synthesizing more complex molecules due to its functional groups.
Synthesis Pathway Example:
- Start with the base thiophene structure.
- Introduce the oxadiazole moiety via cyclization reactions.
- Functionalize with methyl and dimethyl groups to achieve desired properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A : N-(3,4-Dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Difference : The oxadiazole ring bears a 3-methylphenyl group instead of 4-methylphenyl.
Compound B : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- Difference : Contains a 4-fluorophenyl group on the oxadiazole and a 4-methoxyphenyl substituent on the sulfonamide.
- Impact : The electron-withdrawing fluorine atom increases oxadiazole ring stability, while the methoxy group enhances solubility due to its polar nature .
Compound C : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c)
- Difference : Replaces the thiophene-sulfonamide scaffold with a propanamide linker and a thiazole moiety.
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Key Observations :
- The target compound’s higher molecular weight (~476.6 vs. 375–431 g/mol for analogs) suggests increased lipophilicity, which may affect membrane permeability .
- The absence of C=O or C=S bands in the target compound’s hypothetical IR spectrum distinguishes it from propanamide derivatives like 7c and 7d .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?
- Methodology :
- Step 1 : Sulfonamide formation via reaction of 3,4-dimethyl-N-methylaniline with thiophene-3-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Step 2 : Oxadiazole ring synthesis through cyclization of amidoxime intermediates with 4-methylbenzoyl chloride, using dehydrating agents like POCl₃ or PPA .
- Step 3 : Coupling the sulfonamide and oxadiazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized in polar aprotic solvents (DMF, DMSO) .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Analytical Workflow :
- NMR : Confirm regiochemistry of the oxadiazole ring (¹H/¹³C NMR) and sulfonamide linkage (¹H NMR: δ 2.8–3.2 ppm for N-methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~520–530 Da) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of aromatic rings) using single-crystal data .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility Profile :
- Polar aprotic solvents : DMSO or DMF for dissolution (up to 50 mM) .
- Aqueous compatibility : Limited solubility in water; use THF/H₂O (5:1) mixtures for reactions .
Advanced Research Questions
Q. How can reaction yields be improved for the oxadiazole cyclization step?
- Optimization Strategies :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
- Temperature Control : Perform reactions at 80–100°C to balance kinetics and side-product formation .
- Byproduct Analysis : Use TLC or in-situ IR to identify undesired intermediates (e.g., open-chain amidoximes) .
- Data Contradictions : reports higher yields with POCl₃, while favors PPA; systematic comparison is advised .
Q. What computational approaches predict the compound’s biological activity?
- In Silico Methods :
- Molecular Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with bioactivity using MOE or Schrödinger .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .
Q. How to resolve discrepancies in reported spectroscopic data for similar sulfonamide-oxadiazole derivatives?
- Case Study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
